molecular formula C23H16Cl2FNO4S B2894913 [4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114872-53-5

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2894913
CAS No.: 1114872-53-5
M. Wt: 492.34
InChI Key: VPZPWCAJFBTCFQ-UHFFFAOYSA-N
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Description

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H16Cl2FNO4S and its molecular weight is 492.34. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes Sensing pH and Metal Cations

Benzothiazole analogs, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, have been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These compounds demonstrate high sensitivity to pH changes, particularly in the pH 7-8 range, showing a significant fluorescence enhancement under basic conditions. The high sensitivity and selectivity to metal cations of these fluorophores are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antitubercular Activities

A series of [4-(aryloxy)phenyl]cyclopropyl methanones, which share structural similarities with the specified compound, were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. Several compounds in this series demonstrated significant minimum inhibitory concentrations (MIC) and were effective against multidrug-resistant strains. One compound, in particular, showed notable activity in vivo in mice against M. tuberculosis, indicating the potential of such compounds in antitubercular therapies (Bisht et al., 2010).

Antioxidant Properties

Compounds like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and their derivatives, which are structurally related to the specified chemical, have been synthesized and evaluated for their antioxidant activities. These compounds have shown effective antioxidant power, with one phenol being the most potent antioxidant and radical scavenger. This indicates the potential of such molecules in applications requiring antioxidant properties (Çetinkaya et al., 2012).

Clathrate Formation and Host-Guest Interactions

Compounds like (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, which are structurally related, have been used as clathrate hosts for benzene guests. Their crystal analyses revealed the significance of the 'edge-to-face interaction' in the formation of these inclusion complexes, indicating their potential application in host-guest chemistry (Eto et al., 2011).

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2FNO4S/c1-2-31-17-7-3-14(4-8-17)23(28)22-13-27(16-6-9-18(24)19(25)12-16)20-11-15(26)5-10-21(20)32(22,29)30/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZPWCAJFBTCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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